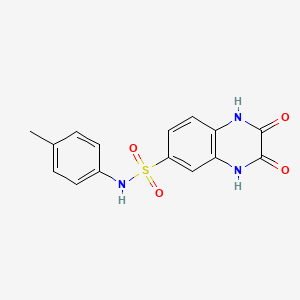![molecular formula C16H13NO2S B5688981 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile](/img/structure/B5688981.png)
2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile, also known as MPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the steroidogenic enzyme cytochrome P450 17A1, making it a valuable tool in the study of steroid biosynthesis. In
Mechanism of Action
2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile works by inhibiting the activity of the enzyme cytochrome P450 17A1, which is involved in the biosynthesis of steroid hormones. Specifically, 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile binds to the active site of the enzyme, preventing it from converting pregnenolone and progesterone into androgens and estrogens.
Biochemical and Physiological Effects:
The inhibition of cytochrome P450 17A1 by 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile leads to a decrease in the production of androgens and estrogens. This can have a variety of biochemical and physiological effects, depending on the specific context in which 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile is used. For example, in the treatment of prostate cancer, 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile can reduce the levels of androgens that stimulate tumor growth. In the study of adrenal gland function, 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile can be used to determine the source of excess androgen production.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile in lab experiments is its potency as an inhibitor of cytochrome P450 17A1. This allows for precise control over the levels of androgens and estrogens in experimental systems. However, one limitation of using 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile is its potential for off-target effects, as it may also inhibit other enzymes involved in steroid biosynthesis.
Future Directions
There are many potential future directions for the use of 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile in scientific research. One area of interest is the study of the role of androgens and estrogens in the development of various diseases, such as breast cancer and endometriosis. Additionally, 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile could be used in the development of new treatments for hormone-related disorders, such as congenital adrenal hyperplasia. Finally, further research could be done to explore the potential off-target effects of 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile and develop strategies to mitigate them.
Synthesis Methods
The synthesis of 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile involves the reaction of 4-methylbenzenesulfonyl chloride with phenylacetonitrile in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile in high purity.
Scientific Research Applications
2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile has been used in a variety of scientific research studies, particularly in the field of steroid biosynthesis. It has been shown to inhibit the production of androgens and estrogens, making it a valuable tool in the study of hormone-related diseases such as prostate cancer and breast cancer. Additionally, 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile has been used in the study of adrenal gland function and the treatment of disorders such as congenital adrenal hyperplasia.
properties
IUPAC Name |
(E)-2-(4-methylphenyl)sulfonyl-3-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-13-7-9-15(10-8-13)20(18,19)16(12-17)11-14-5-3-2-4-6-14/h2-11H,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBTZXKBPAAMRL-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-methylphenyl)sulfonyl-3-phenylprop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-phenyl-3-pyrrolidinyl}cyclopropanecarboxamide hydrochloride](/img/structure/B5688908.png)

![N,2-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1-benzofuran-5-carboxamide](/img/structure/B5688920.png)

![9-[(3,5-dimethyl-4,5-dihydroisoxazol-5-yl)carbonyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688927.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688942.png)
![2-(2-methyl-1H-benzimidazol-5-yl)-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5688949.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[(3-methoxyphenyl)acetyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5688959.png)
amino]acetic acid](/img/structure/B5688963.png)
![8-(phenylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5688982.png)
![2-methyl-N-1-oxaspiro[4.4]non-3-yl-1-benzofuran-5-carboxamide](/img/structure/B5688990.png)
![(1R*,5S*)-3-(2-amino-6-methylpyrimidin-4-yl)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5688996.png)
![N-[(1-isobutyrylpiperidin-4-yl)methyl]-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5689002.png)